1-(2-Phenoxyphenyl)ethanone

Descripción general

Descripción

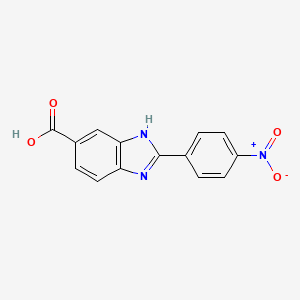

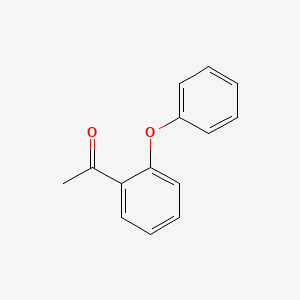

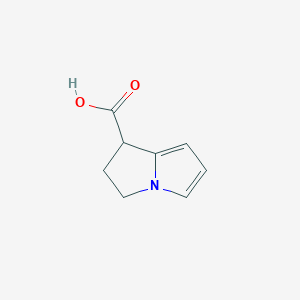

1-(2-Phenoxyphenyl)ethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .

Synthesis Analysis

The synthesis of 1-(2-Phenoxyphenyl)ethanone involves various chemical reactions. For instance, a series of novel 1-(3-(3-hydroxy-4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) ethan-1-ones were synthesized from this model and screened for their antitubercular activity . Another method involves the acetylation reaction of the respective 4-methyl-, chloro, and bromo-phenols with acetic anhydride followed by Fries rearrangement .Molecular Structure Analysis

The molecular structure of 1-(2-Phenoxyphenyl)ethanone consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 . Physical And Chemical Properties Analysis

1-(2-Phenoxyphenyl)ethanone is a light yellow liquid at room temperature . It has a boiling point range of 132 - 138 °C at 3 mmHg . Other computed properties include a molecular weight of 212.24 g/mol, XLogP3 of 3.4, and a topological polar surface area of 26.3 Ų .Aplicaciones Científicas De Investigación

Photoremovable Protecting Group for Carboxylic Acids 1-(2-Phenoxyphenyl)ethanone derivatives, specifically 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), have been introduced as a new photoremovable protecting group for carboxylic acids. This compound is used to protect various carboxylic acids and releases the acid upon photolysis in significant yields, indicating its potential utility in synthetic organic chemistry and pharmaceutical applications (Atemnkeng et al., 2003).

Corrosion Inhibition 1-(2-Phenoxyphenyl)ethanone and its derivatives have been evaluated as corrosion inhibitors. Specifically, 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone (S4) has shown promising results in preventing corrosion on carbon steel in a hydrochloric acid environment, indicating its potential application in industrial corrosion protection (Hegazy et al., 2012).

Cancer Therapy Enhancement Certain derivatives of 1-(2-Phenoxyphenyl)ethanone, such as 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, have been found to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways. This inhibition can enhance the cytotoxicity of treatments that induce DNA double-strand breaks, offering a new approach for improving the effectiveness of existing cancer therapies (Kashishian et al., 2003).

Anti-inflammatory Activity The anti-inflammatory activity of phenyl dimer compounds, including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone, has been investigated. These compounds have demonstrated moderate-to-intermediate effects in inhibiting inflammation in vivo, highlighting their potential in developing anti-inflammatory drugs (Singh et al., 2020).

Antimicrobial Properties 1-(2-Phenoxyphenyl)ethanone derivatives have shown antimicrobial properties, with molecular docking studies revealing their binding efficacy with proteins in Staphylococcus aureus. This suggests potential applications in treating bacterial infections and designing new antimicrobial agents (SRI SATYA et al., 2022).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-(2-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBCVVSDGJBODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443739 | |

| Record name | 1-(2-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenoxyphenyl)ethanone | |

CAS RN |

26388-13-6 | |

| Record name | 1-(2-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)